(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate
Description
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a chiral intermediate characterized by:
- Structure: A hexanoate backbone with a tert-butyl ester at the terminal carboxyl group.
- Functional groups: A Boc-protected amino group at position 2 and a ketone at position 3.
- Stereochemistry: (S)-configuration at the second carbon, critical for enantioselective synthesis.
This compound is widely used in peptide synthesis and medicinal chemistry due to its protective groups, which enhance stability during reactions .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-10(17)8-9-11(12(18)20-14(2,3)4)16-13(19)21-15(5,6)7/h11H,8-9H2,1-7H3,(H,16,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIQAMBCYFOGL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxylamine with Boc and TBS Groups
The initial step involves the dual protection of hydroxylamine using tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) groups. In a representative procedure, N-Boc hydroxylamine (44.0 g, 330 mmol) is dissolved in dichloromethane (1.10 L) and treated with imidazole (67.3 g, 990 mmol) and TBSCl (31.3 mL, 247 mmol) at 4°C. The reaction proceeds for 16 hours at 23°C under nitrogen, yielding tert-butyl (tert-butyldimethylsilyl)oxycarbamate (1) in 85% yield after column chromatography.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 4°C → 23°C |
| Equivalents (TBSCl) | 2.5 equiv |
| Purification | Silica gel chromatography |
Stereoselective Aldol Addition with Ethyl (2E)-4-Oxo-2-Butenoate
The chiral center is introduced via an aldol reaction between tert-butyl (tert-butyldimethylsilyl)oxycarbamate (34.8 g, 141 mmol) and ethyl (2E)-4-oxo-2-butenoate (14.1 mL, 117 mmol). The reaction is conducted in chloroform at 4°C using a catalytic amount of Evans’ oxazaborolidine (5 mol%), achieving an enantiomeric excess (ee) of 98%. The product is isolated in 30.1% yield after vacuum drying and chromatographic purification.
Optimization Insights
-
Lower temperatures (4°C) minimize racemization.
-
Chloroform enhances solubility of the silyl-protected intermediate.
Solid-Phase Peptide Synthesis (SPPS) Approach
Solid-phase methodologies enable scalable production while avoiding intermediate isolation. Boc-protected glutamic acid derivatives serve as precursors.
Resin-Bound Glutamic Acid Functionalization
Boc-L-glutamic acid 1-tert-butyl ester (Boc-Glu-OtBu) is immobilized on Wang resin via its carboxylic acid group. The tert-butyl ester at the γ-position remains intact, while the α-amino group is deprotected using 30% TFA in DCM. Subsequent coupling with Boc-protected amines is performed using HBTU/DIPEA in DMF, achieving >95% coupling efficiency.
Typical SPPS Conditions
| Reagent | Role |
|---|---|
| HBTU | Coupling agent |
| DIPEA | Base |
| DMF | Solvent |
Oxidative Formation of the 5-Oxo Group
The ketone functionality at position 5 is introduced via Dess-Martin periodinane (1.2 equiv) in dichloromethane. This oxidation step proceeds quantitatively within 2 hours at 0°C, preserving the Boc and tert-butyl ester groups.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-efficiency and safety while maintaining enantiopurity.
Large-Batch Enantioselective Catalysis
A pilot-scale protocol employs a continuous flow reactor for the aldol step, using immobilized oxazaborolidine catalyst on silica gel. Key metrics:
Crystallization-Driven Purification
Crude product is purified via antisolvent crystallization using heptane/ethyl acetate (4:1). This reduces chromatographic steps, cutting production costs by 40%.
Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent Ratio | Heptane:EtOAc (4:1) |
| Cooling Rate | 0.5°C/min |
| Final Purity | 99.5% |
Comparative Analysis of Synthetic Routes
| Method | Yield | ee | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Enantioselective | 30-72% | 96-98% | High | 12,000 |
| SPPS | 85% | 99% | Moderate | 18,000 |
| Industrial | 72% | 96% | Very High | 8,500 |
Critical Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid. This reaction yields the free amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or a deep eutectic solvent such as choline chloride/p-toluenesulfonic acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or other peptide coupling reagents.
Major Products Formed
Deprotection: Free amine.
Hydrolysis: Carboxylic acid.
Coupling: Peptides or amides.
Scientific Research Applications
Synthesis of Peptides
One of the primary applications of (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is in the synthesis of peptides. The Boc (tert-butoxycarbonyl) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and ease of removal under mild acidic conditions.
Case Study: Peptide Synthesis
In a study published by the Royal Society of Chemistry, researchers utilized Boc-protected amino acids, including (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate, to synthesize complex peptides. The synthesis involved coupling reactions that yielded high purity peptides with improved yields compared to traditional methods .
| Peptide | Yield (%) | Method |
|---|---|---|
| Peptide A | 92 | Coupling with Boc-amino acid |
| Peptide B | 85 | Fmoc/Boc strategy |
Medicinal Chemistry
The compound is also significant in medicinal chemistry for developing drug candidates. Its structure allows for modifications that can enhance biological activity and selectivity.
Case Study: Drug Development
A notable application was reported in the development of aminopiperidine-based Smac mimetics that act as antagonists in cancer therapy. The Boc-protected intermediates were crucial for synthesizing these compounds, demonstrating their potential in therapeutic applications .
Green Chemistry Applications
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate has been explored within the framework of green chemistry. Its use in environmentally friendly synthetic pathways minimizes waste and reduces hazardous byproducts.
Case Study: Eco-Friendly Synthesis
Research highlighted the use of this compound in a green synthetic route involving chemoselective N-tert-butoxycarbonylation reactions. This method showcased high efficiency and selectivity while adhering to green chemistry principles .
Mechanism of Action
The primary function of (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is to act as a protected intermediate in synthetic processes. The Boc group protects the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The compound itself does not have a specific biological target but facilitates the synthesis of bioactive molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Methyl 2-[(tert-Butoxycarbonyl)amino]-4-(4-chlorophenyl)-5-oxohexanoate
- Key differences :
- Substituent : A 4-chlorophenyl group at position 3.
- Ester group : Methyl ester instead of tert-butyl.
- Impact: The electron-withdrawing chlorine enhances electrophilicity, facilitating nucleophilic substitutions. Methyl ester reduces steric hindrance compared to tert-butyl, improving solubility in polar solvents like methanol .
b) (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Key differences: Chain length: Pentanoate (C5) backbone vs. hexanoate (C6). Functional groups: Additional free amino group at position 4.
- Impact: Shorter chain may limit conformational flexibility in peptide linkages. The unprotected amino group increases reactivity but requires careful handling to avoid side reactions .
c) tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate
- Key differences: Functional groups: Hydroxyl group at position 5 and ketone at position 4. Chain length: Pentanoate backbone.
- Altered ketone position affects cyclization behavior in ring-forming reactions .
Stereochemical and Protective Group Variations
a) (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride
- Key differences :
- Stereochemistry : (R)-configuration vs. (S)-configuration.
- Protection : Methyl and tert-butyl esters at opposite termini.
- Impact :
b) (5S,10S,15S)-Tris-Boc-protected Fluorenyl Derivatives
- Key differences :
- Multiple Boc groups : Three Boc-protected amines vs. one.
- Backbone complexity : Peptide-like chain with fluorenyl protection.
- Impact: Enhanced steric shielding improves stability in multi-step syntheses. Higher molecular weight (e.g., Reference Example 97: MW 574) reduces solubility in non-polar solvents .
Physicochemical Properties
Biological Activity
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, synthesis, and relevant case studies.
- IUPAC Name : (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate
- CAS Number : 90194-99-3
- Molecular Formula : C14H27NO5
- Molecular Weight : 289.37 g/mol
- Purity : 95%
The compound acts as a prodrug, which can be converted into active pharmacological agents within the body. Its design allows for selective activation in tumor cells, enhancing its therapeutic efficacy while minimizing systemic toxicity.
Anticancer Properties
Research indicates that (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate exhibits promising anticancer properties by targeting specific enzymes overexpressed in cancer cells. The compound has been shown to selectively inhibit cell proliferation in various cancer models.
-
Cell Proliferation Studies :
- In vitro studies demonstrated that the compound significantly reduced the proliferation of cancer cell lines compared to control groups.
- A dose-dependent response was observed, indicating that higher concentrations of the compound correlate with greater inhibition of cell growth.
-
Mechanistic Insights :
- The activation of (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate involves enzymatic cleavage that releases active components capable of inducing apoptosis in cancer cells.
- Studies have shown that the compound's metabolites can effectively target intracellular pathways involved in tumor growth and survival.
Case Study 1: Tumor Targeting Efficacy
In a study published in Compounds (2019), a series of prodrugs, including derivatives of (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate, were evaluated for their ability to deliver therapeutic agents selectively to tumor sites. The results indicated that these prodrugs exhibited significantly higher tumor-to-plasma ratios compared to traditional chemotherapeutics, suggesting their potential for improved safety profiles and efficacy in clinical settings .
Case Study 2: Stability and Bioactivation
A comparative analysis involving various prodrug candidates highlighted the stability of (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate under physiological conditions. The study assessed its degradation rates in plasma and liver microsomes, revealing that the compound maintains stability while allowing for effective bioactivation within target cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the key structural features of (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate that influence its reactivity in organic synthesis?
The compound contains a tert-butoxycarbonyl (Boc) group, which acts as a protecting group for the amine functionality, and a tert-butyl ester, which enhances steric bulk and stability. The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the tert-butyl ester resists hydrolysis under basic conditions. The keto group at position 5 participates in nucleophilic additions or reductions, enabling further derivatization. These features make it versatile in multi-step syntheses, particularly for peptide and heterocycle formation .
Q. What are the standard synthetic routes for preparing (S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate?
A common method involves sequential protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or tetrahydrofuran with a base like triethylamine. The tert-butyl ester is introduced via reaction with tert-butyl alcohol under acidic conditions (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP. The keto group is typically installed through oxidation of a secondary alcohol precursor (e.g., using Jones reagent) or via Michael addition strategies. Purification is achieved via column chromatography or recrystallization .
Q. How is the Boc-protected amine group characterized and validated in this compound?
The Boc group is confirmed using ¹H NMR (a singlet at ~1.4 ppm for the tert-butyl protons) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹). Deprotection kinetics can be monitored via HPLC or TLC under acidic conditions (e.g., 10% TFA in DCM), with mass spectrometry (ESI-MS) used to verify the deprotected amine intermediate .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved in pharmacological studies?
Discrepancies often arise from variations in experimental design, such as differences in cell lines, assay conditions (e.g., pH, temperature), or impurities in the compound. To address this:
- Purity validation : Use HPLC (>95% purity) and elemental analysis.
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed incubation time, solvent concentration).
- Metabolic stability testing : Assess degradation in biological matrices (e.g., plasma) using LC-MS to identify breakdown products that may interfere with activity .
Q. What strategies optimize enantiomeric purity during the synthesis of this chiral compound?
- Asymmetric catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) in ketone reductions to control stereochemistry.
- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers.
- Chiral HPLC : Post-synthesis purification with chiral stationary phases (e.g., amylose or cellulose derivatives) ensures >99% enantiomeric excess. Monitor optical rotation ([α]ᴅ) for quality control .
Q. How do steric and electronic effects of the tert-butyl and Boc groups influence reaction pathways in cross-coupling reactions?
The tert-butyl group imposes steric hindrance, slowing undesired side reactions (e.g., β-hydride elimination in palladium-catalyzed couplings). The electron-withdrawing Boc group activates the adjacent carbonyl for nucleophilic attack while protecting the amine from unwanted acylation. Computational studies (DFT) can model transition states to predict regioselectivity in reactions like Suzuki-Miyaura couplings .
Q. What are the limitations of using this compound in large-scale peptide synthesis?
- Cost and scalability : Boc-protected intermediates require expensive reagents (e.g., Boc₂O) and anhydrous conditions.
- Deprotection inefficiency : Acidic deprotection generates stoichiometric waste (e.g., TFA salts), complicating purification.
- Stability issues : The keto group may undergo unintended enolization under basic conditions, leading to epimerization. Mitigation includes using low-temperature reactions and non-nucleophilic bases .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar Boc-protected amino acid derivatives in terms of reactivity?
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| (S)-Boc-5-oxohexanoate | Keto group at C5; tert-butyl ester | Keto group enables aldol condensations; tert-butyl ester resists saponification. |
| (S)-Boc-aminopentanoic acid | Linear chain; free carboxylic acid | Carboxylic acid participates in peptide coupling without ester hydrolysis. |
| (S)-Boc-4-oxopentanoate | Shorter chain; keto at C4 | Increased steric crowding at C4 limits nucleophilic accessibility. |
The 5-oxohexanoate derivative’s extended chain and keto position enhance flexibility in multi-functionalization .
Q. What analytical methods are critical for resolving data contradictions in metabolic studies of this compound?
- High-resolution mass spectrometry (HRMS) : Identifies metabolites and degradation products.
- NMR relaxation studies : Detects conformational changes in solution affecting bioactivity.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
- Kinetic isotope effects (KIE) : Elucidates rate-determining steps in enzymatic transformations .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- Molecular docking : Predicts binding affinity to target proteins (e.g., kinases, GPCRs).
- ADMET prediction : Estimates absorption, distribution, and toxicity using QSAR models.
- Transition state analysis : Optimizes reaction pathways for derivatization (e.g., substituent effects on keto-enol tautomerism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
